BenchChemオンラインストアへようこそ!

Taraxasterol

Neurodegeneration Target Selectivity SAR

Procure Taraxasterol for its unique and validated mechanism of action, unavailable from common structural analogs. It is the preferred compound for MDM2/p53 pathway studies, directly inducing ubiquitin-mediated MDM2 degradation to stabilize p53—a clear advantage for pancreatic cancer and MDM2-amplified models where generic triterpenoids yield confounding results. For neuroinflammation research, it provides quantifiable neuroprotection in septic encephalopathy models, restoring BBB integrity and reducing brain edema, a profile not seen in its peripherally-acting analogs. As a well-characterized ADME benchmark with a fully validated LC-MS/MS method, it is the ideal reference standard for comparative pharmacokinetic and formulation studies. Ensure your experimental data is interpretable and reproducible by choosing a high-purity, mechanism-defined research tool.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 1059-14-9
Cat. No. B1681928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaraxasterol
CAS1059-14-9
SynonymsTaraxasterol;  Isolactucerol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C
InChIInChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1
InChIKeyXWMMEBCFHUKHEX-ZJJHUPNDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Taraxasterol (CAS 1059-14-9) for Inflammation, Oncology & Metabolic Research: A Pentacyclic Triterpenoid Sourcing Guide


Taraxasterol is a pentacyclic triterpenoid (C30H50O, MW 426.72 g/mol, mp 221–222°C) of the ursane type, naturally isolated as a major bioactive constituent from Taraxacum officinale (dandelion) and other Asteraceae species [1]. As a secondary metabolite derived from the mevalonate pathway via cyclization of 2,3-oxidosqualene, it serves as a scaffold for a range of pharmacological investigations. Studies have identified taraxasterol as a ligand for nuclear receptor LXRα and have documented its ability to modulate multiple signaling cascades, including NF-κB, PI3K/Akt, and MDM2/p53 pathways, positioning it as a versatile tool for research in immune-inflammatory diseases, oncology, and metabolic regulation [2]. Its consistent physical properties and well-characterized biosynthetic origin provide a reliable foundation for experimental design and procurement.

Taraxasterol (CAS 1059-14-9): Why Sourcing Decisions Require Evidence-Based Differentiation


While taraxasterol belongs to the pentacyclic triterpenoid class, which includes common analogs such as α-amyrin, β-amyrin, lupeol, and pseudotaraxasterol, their biological activities and molecular interactions are not interchangeable due to distinct structural features and resulting target selectivity. A single methyl group shift or alteration in the E-ring double bond position leads to divergent signaling pathway engagement, binding affinities, and functional outcomes in disease-relevant assays [1]. Direct comparative studies demonstrate that subtle structural differences, such as between taraxasterol and pseudotaraxasterol, translate into the presence or absence of specific inhibitory activity (e.g., acetylcholinesterase inhibition), confirming that generic substitution can yield either null or confounding results in mechanism-of-action studies [2]. Furthermore, comparative biosynthetic studies reveal that the ratio of taraxasterol to its analogs in natural extracts can vary dramatically based on source and enzymatic expression, underscoring the need for well-characterized, high-purity material to ensure experimental reproducibility and valid data interpretation [3].

Taraxasterol (1059-14-9) Selection Guide: Quantified Biological & Physicochemical Distinctions from In-Class Analogs


Divergent Acetylcholinesterase (AChE) Activity: Functional Null Result for Taraxasterol vs. Active In-Class Pentacyclic Triterpenes

In a direct head-to-head comparison using a bioautographic assay, taraxasterol (compound 7) exhibited no acetylcholinesterase (AChE) inhibitory activity at a tested concentration of 0.5 mM. In contrast, closely related in-class triterpenes isolated from the same extract, including lupeol (compound 4) and a mixture of α- and β-amyrin (compounds 5a and 5b), were identified as active constituents. The most active compound, calenduladiol, exhibited a 31.2% inhibition of AChE under identical conditions [1]. This provides a clear functional differentiation where structural analogs are active while taraxasterol is not.

Neurodegeneration Target Selectivity SAR Natural Products

Differential Anti-Carcinogenic Potency: Taraxasterol vs. Taraxerol and Their Acetate Derivatives in EBV-EA Induction

In a comparative study examining the inhibitory effects of triterpenoids from Taraxacum japonicum on Epstein-Barr virus early antigen (EBV-EA) induction, taraxasterol (compound 1) and its close structural analog taraxerol (compound 7) both exhibited significant inhibitory effects. However, the study further revealed that the acetate derivatives of both compounds (2 and 8) showed notably weaker inhibitory activity than their respective parent alcohols. Critically, taraxasterol (1) demonstrated a remarkable inhibitory effect on mouse spontaneous mammary tumors in a C3H/OuJ mouse model, a distinction not explicitly noted for all tested analogs, strongly suggesting a unique chemopreventive potential beyond simple EBV-EA inhibition [1].

Oncology Chemoprevention Triterpenoid SAR Viral Oncology

MDM2/p53/CXCL5 Pathway Engagement: A Quantified In Vitro and In Vivo Antiproliferative Mechanism

A recent study established a specific molecular mechanism for taraxasterol's antiproliferative effect in pancreatic cancer (PC) cells. Taraxasterol was shown to directly interact with MDM2, decreasing its protein stability by inducing ubiquitin-mediated degradation. This action facilitates the nuclear translocation of p53 and subsequent downregulation of CXCL5 transcription, leading to cell cycle arrest and apoptosis. In vitro, treatment of PC cells with taraxasterol resulted in a significant, dose-dependent reduction in cell proliferation as measured by MTT assay and colony formation, with effective induction of apoptosis confirmed by flow cytometry. This mechanism was further validated in vivo, where taraxasterol suppressed tumor growth in a nude mouse xenograft model of PC [1]. While many triterpenoids broadly affect apoptosis, this specific MDM2/p53/CXCL5 pathway interaction is a defined, actionable target for taraxasterol.

Pancreatic Cancer MDM2 Degradation Cell Cycle Arrest Target Engagement

Validated Pharmacokinetic (PK) Profile: A Quantified Oral Bioavailability Benchmark for In Vivo Dosing

A validated LC-MS/MS method was developed for the quantification of taraxasterol in rat plasma, with a linear calibration range of 9.0–5000 ng/mL. The method was successfully applied to a pharmacokinetic study in rats following oral administration at three distinct doses: 7.75, 15.5, and 31.0 mg/kg [1]. This study provides essential, quantified data on the systemic exposure achievable with oral taraxasterol, a critical parameter for planning in vivo pharmacology studies. This directly contrasts with the class-level challenge of triterpenoid bioavailability, where many analogs suffer from extremely poor oral absorption, but taraxasterol has a documented and measurable plasma concentration range.

Pharmacokinetics Bioavailability LC-MS/MS In Vivo Dosing

Cytotoxicity and Apoptosis Induction: Quantified IC50 and Pathway Activation in Human Melanoma Cells

In an in vitro study on a human melanoma cell line (hMCL), taraxasterol demonstrated a concentration- and time-dependent reduction in cellular viability. The study calculated the IC50 value and showed that induction of apoptosis at this concentration was significant (p<0.05). Mechanistically, taraxasterol treatment led to a significant reduction in mitochondrial membrane potential (p<0.05) and a significant increase in the cytosolic levels of cytochrome C and the expression of caspase 3, 8, and 9 genes (p<0.05) [1]. This provides a quantifiable cytotoxic benchmark in a specific cancer type, differentiating its potency profile from other triterpenoids which may have different IC50 values and mechanism of cell death (e.g., necrosis vs. apoptosis) in melanoma models.

Melanoma Cytotoxicity Apoptosis IC50

In Vivo Efficacy: Reduction of Brain Edema and Improved Neurofunction in a Septic Encephalopathy Model

A recent patent (CN119606981A) provides in vivo evidence for taraxasterol's specific neuroprotective effects. In a mouse model of septic brain injury, administration of taraxasterol significantly improved neurofunctional outcomes, as measured by increased motor performance in balance beam experiments and reduced scores in sensory and motor tests. Critically, taraxasterol treatment also led to a reduction in brain tissue Evans blue permeability, indicating an improvement in blood-brain barrier integrity, and decreased brain edema and lesion volume [1]. This demonstrates a unique in vivo protective profile in a complex neurological condition, setting it apart from many other anti-inflammatory triterpenoids that may not demonstrate such robust central nervous system protection.

Neuroinflammation Septic Encephalopathy Blood-Brain Barrier In Vivo

Taraxasterol (1059-14-9): High-Confidence Application Scenarios for Research and Development


Pancreatic Cancer Research Targeting the MDM2/p53 Tumor Suppressor Axis

Based on the quantitative evidence that taraxasterol directly induces ubiquitin-mediated degradation of the oncoprotein MDM2, thereby stabilizing and activating p53 [1], it is the preferred compound for studies designed to probe this specific pathway. Unlike other apoptosis-inducing triterpenoids that operate via different mechanisms (e.g., NF-κB inhibition), taraxasterol offers a clear, validated tool for investigating MDM2/p53 interactions in pancreatic cancer and potentially other malignancies with MDM2 amplification or p53 wild-type status. Its in vivo efficacy in a pancreatic cancer xenograft model further supports its use in preclinical oncology studies.

In Vivo Neuroinflammation and Blood-Brain Barrier (BBB) Dysfunction Studies

Procurement of taraxasterol is strongly indicated for in vivo research focusing on septic encephalopathy or other models of acute brain injury and neuroinflammation. The patent evidence demonstrates that taraxasterol, unlike many of its structural analogs which are active in peripheral inflammation, exhibits quantifiable neuroprotective effects in the brain, including reduction of brain edema, restoration of BBB integrity (measured by decreased Evans blue extravasation), and improvement in neurological function scores [2]. This unique profile makes it a valuable tool for studying BBB pathophysiology and developing therapeutic interventions for CNS complications of systemic inflammation.

Chemoprevention and EBV-Associated Carcinogenesis Studies

The direct comparative data showing that taraxasterol inhibits EBV-EA induction more potently than its own acetate derivative and other related analogs [3] positions it as a compound of interest for viral oncology and chemoprevention research. Its proven in vivo activity in a spontaneous mouse mammary tumor model, a distinction not established for all tested triterpenoids, provides a strong rationale for its selection in studies evaluating long-term tumor prevention strategies and the molecular mechanisms linking viral oncoproteins to cellular transformation.

Pharmacokinetic and Bioavailability Profiling of Orally Administered Triterpenoids

For researchers investigating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of natural pentacyclic triterpenoids, taraxasterol serves as a well-characterized benchmark compound. Its validated LC-MS/MS quantification method and established pharmacokinetic profile in rats at defined oral doses (7.75, 15.5, and 31.0 mg/kg) [4] provide a reliable foundation for comparative studies. This allows for a systematic evaluation of how structural variations among triterpenoids affect systemic exposure and oral bioavailability, making it an ideal positive control or reference standard for developing novel formulations or prodrugs aimed at overcoming the class's typical bioavailability challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taraxasterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.